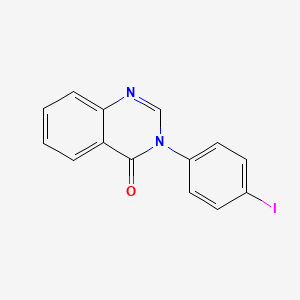

3-(4-iodophenyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-(4-iodophenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOAMJVYGCEACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 4 Iodophenyl 4 3h Quinazolinone and Its Derivatives

Impact of Substitution at the N3-Position of the Quinazolinone Core on Biological Activity

Research has demonstrated that a variety of substituents, including aromatic, heterocyclic, and aliphatic moieties, can be accommodated at this position, often leading to distinct activity profiles. researchgate.net For instance, the presence of a substituted aromatic ring at N3 is considered essential for the antimicrobial activities of certain quinazolinone series. nih.gov In the context of anticancer activity, studies on 6-iodo-quinazolinone derivatives revealed that the introduction of different phenyl groups at the N3-position significantly modulated their cytotoxic effects against various human cancer cell lines. researchgate.net The most effective cytotoxic results in some studies were achieved with compounds that featured allyl or benzyl (B1604629) groups at the N3-position, highlighting that non-aromatic linkers can also confer potent activity. researchgate.net

Furthermore, it has been suggested that incorporating heterocyclic moieties at position 3 can enhance biological activity. nih.gov The electronic nature of the substituent on the N3-phenyl ring is also critical. A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of the N3-phenyl ring was favorable for antitumor activity. nih.govrsc.org This is exemplified in the table below, where compounds with para-substituents like halogens (Cl, F) or a methyl group on the N3-phenyl ring show varied but often significant cytotoxicity.

| Compound Name | N3-Substituent | C2-Substituent | C6-Substituent | Activity (IC50 in μM) on HeLa Cell Line |

|---|---|---|---|---|

| 6-Iodo-2-methyl-3-phenyl-4(3H)-quinazolinone | Phenyl | Methyl | Iodo | >200 |

| 3-(4-Chlorophenyl)-6-iodo-2-methyl-4(3H)-quinazolinone | 4-Chlorophenyl | Methyl | Iodo | 10 |

| 3-(4-Fluorophenyl)-6-iodo-2-methyl-4(3H)-quinazolinone | 4-Fluorophenyl | Methyl | Iodo | 114 |

| 6-Iodo-2-methyl-3-(4-methylphenyl)-4(3H)-quinazolinone | 4-Methylphenyl | Methyl | Iodo | >200 |

| 3-(4-Methoxyphenyl)-6-iodo-2-methyl-4(3H)-quinazolinone | 4-Methoxyphenyl | Methyl | Iodo | 12 |

This table presents data on the cytotoxic activity of various N3-substituted 6-iodo-2-methyl-4(3H)-quinazolinones against the HeLa (cervical cancer) cell line, adapted from research findings. nih.govrsc.org Note that lower IC50 values indicate higher potency.

Role of the 4-Iodophenyl Moiety in Modulating Pharmacological Effects

The 4-iodophenyl group at the N3-position is not merely a bulky aromatic substituent; its specific properties play a crucial role in modulating the pharmacological effects of the parent molecule. The iodine atom, being the largest and most lipophilic of the common halogens, imparts distinct electronic and steric characteristics.

A 3D-QSAR analysis performed on a series of anticancer quinazolinones highlighted that lipophilic and electron-withdrawing groups at the para-position of the N3-phenyl ring contribute positively to the compound's activity. nih.govrsc.org Iodine fits this description perfectly. Its electron-withdrawing nature can influence the electron density of the entire molecule, potentially affecting how it binds to target proteins. Its significant lipophilicity can enhance membrane permeability and improve hydrophobic interactions within a receptor's binding pocket. nih.govrsc.org

Influence of Substituents at Other Positions (C2, C6, C7, C8) on the Quinazolinone Scaffold

While the N3-substituent is a key modulator, modifications at other positions of the bicyclic quinazolinone core—specifically at carbons 2, 6, 7, and 8—are also vital for tuning biological activity. nih.gov

Position C2: The substituent at the C2 position significantly impacts the activity spectrum. For antimicrobial quinazolinones, the presence of small groups like methyl, amine, or thiol at C2 has been found to be essential for activity. nih.gov

Positions C6 and C8: These positions on the benzo-part of the scaffold are frequently targeted for halogenation. The introduction of halogen atoms, particularly iodine, at the C6 and C8 positions can substantially improve antimicrobial and antitumor activities. nih.govresearchgate.net For instance, a series of 6,8-diiodo-quinazolinone derivatives demonstrated notable antioxidant and radioprotective properties. dundee.ac.uk This suggests that increasing the halogenation on the core scaffold can be a viable strategy for enhancing potency.

Position C7: Substitution at C7 has also been explored. The diuretic drug Quinethazone, for example, is a quinazolinone derivative featuring a chlorine atom at the C7 position. researchgate.net

The systematic exploration of these positions is crucial for developing potent and selective agents. In a study focused on antibacterial 4(3H)-quinazolinones, variations across the scaffold confirmed the importance of these sites. acs.org

| Compound ID (from source) | Ring 1 Substituent (C2-position) | Ring 2 Substituent (N3-position) | Ring 3 Substituent (Quinazolinone Core) | Antibacterial Activity (MIC in μg/mL) vs. S. aureus |

|---|---|---|---|---|

| 1 | 4-Nitrophenyl | 3-Hydroxyphenyl | Unsubstituted | 1 |

| 50 | 4-Nitrophenyl | 3-Hydroxyphenyl | 6-Fluoro | 0.5 |

| 52 | 4-Nitrophenyl | 3-Hydroxyphenyl | 7-Fluoro | 0.5 |

| 54 | 4-Nitrophenyl | 3-Hydroxyphenyl | 6,7-Difluoro | 0.25 |

| 55 | 4-Nitrophenyl | 3-Hydroxyphenyl | 6-Chloro | 0.5 |

This table illustrates the impact of halogen substitution at the C6 and C7 positions of the quinazolinone core on antibacterial activity against S. aureus, adapted from research findings. acs.org Note that lower MIC (Minimum Inhibitory Concentration) values indicate higher potency.

Conformational Analysis and Stereochemical Considerations in Quinazolinone SAR

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are fundamental aspects of drug design that dictate how a molecule interacts with its biological target. mdpi.com For quinazolinone derivatives, these factors can be critical for activity.

The relative orientation of the N3-phenyl ring with respect to the quinazolinone plane is a key conformational feature. Molecular docking studies, which predict the binding pose of a molecule within a receptor, show that quinazolinone derivatives adopt specific conformations to fit into the active sites of enzymes like dihydrofolate reductase (DHFR). nih.govrsc.org These models reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, which are dependent on the molecule's ability to adopt the correct spatial orientation. nih.govresearchgate.net

However, the relationship is not always straightforward. A fascinating study on the anticonvulsant methaqualone and its derivatives found that both active and inactive compounds had very similar low-energy conformations. nih.gov The study concluded that biological recognition was not dependent on a specific, pre-determined conformation but rather on the ability of an ortho-substituent on the N3-phenyl ring to engage in a specific binding interaction. nih.gov This suggests that for some targets, the molecule's flexibility allows it to adapt within the binding site, and the presence of a key functional group is more important than a rigid conformational preference.

Stereochemistry becomes particularly important when substituents introduce chiral centers into the molecule. Although the core 3-phenyl-4(3H)-quinazolinone structure is achiral, modifications can create stereoisomers. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic fates. mdpi.com Should a chiral center be introduced, for example at the C2 position or on a side chain at N3, it would be essential to separate and evaluate each stereoisomer individually to determine which one carries the desired pharmacological activity.

Biological Evaluation of 3 4 Iodophenyl 4 3h Quinazolinone and Analogues Preclinical Focus

Anticancer and Antiproliferative Activities

Quinazolinone-based compounds, including those with an iodophenyl substitution at the N-3 position, are recognized for their cytotoxic effects against various cancer cell lines. nih.govmedchemexpress.com The structural framework of 4(3H)-quinazolinone serves as a privileged scaffold in medicinal chemistry for the development of novel antineoplastic agents. frontiersin.orgiajpr.comnih.govresearchgate.net

In vitro Cellular Assays for Antiproliferative Efficacy

A number of studies have demonstrated the antiproliferative efficacy of 3-(4-iodophenyl)-4(3H)-quinazolinone analogues through in vitro cellular assays. For instance, a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. nih.govrsc.org The half-maximal inhibitory concentration (IC₅₀) values for these compounds varied widely, indicating that their cytotoxic effects are cell-line dependent. nih.gov

One of the analogues, compound 3d in a specific study, which features a 4-iodophenyl group, exhibited significant activity against the HeLa cervical cancer cell line with an IC₅₀ value of 10 μM. nih.govrsc.org Other analogues in the same series also showed noteworthy activity against different cell lines. For example, compound 3a was particularly effective against the HL60 promyelocytic leukemia and U937 non-Hodgkin lymphoma cell lines, with IC₅₀ values of 21 μM and 30 μM, respectively. nih.govrsc.org Furthermore, compounds 3e and 3h were potent against the T98G glioblastoma multiforme tumor cell line, with IC₅₀ values of 12 μM and 22 μM, respectively. nih.govrsc.org

Another study on a different series of quinazolin-4(3H)-one derivatives reported potent cytotoxicity against MCF-7 (human Caucasian breast adenocarcinoma) and A2780 (human ovarian carcinoma) cell lines. nih.gov The IC₅₀ values for some of these compounds were in the sub-micromolar range, indicating high potency. nih.gov For example, against the A2780 cell line, some derivatives showed IC₅₀ values as low as 0.14 µM. nih.gov Similarly, against the MCF-7 cell line, IC₅₀ values were observed in the range of 0.20 to 0.84 µM for a series of quinazolin-4(3H)-one hydrazides. nih.gov

The antiproliferative activity of these compounds has also been evaluated in non-small cell lung cancer (NSCLC) cell lines, including those resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.gov A newly synthesized derivative, BIQO-19, demonstrated effective and broad antiproliferative activity against all tested lung cancer cell lines. nih.gov

Antiproliferative Activity of this compound Analogues

| Compound Series/Analogue | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6-iodo-2-methylquinazolin-4-(3H)-one (Analogue 3d) | HeLa (Cervical Cancer) | 10 | nih.govrsc.org |

| 6-iodo-2-methylquinazolin-4-(3H)-one (Analogue 3a) | HL60 (Promyelocytic Leukemia) | 21 | nih.govrsc.org |

| 6-iodo-2-methylquinazolin-4-(3H)-one (Analogue 3a) | U937 (Non-Hodgkin Lymphoma) | 30 | nih.govrsc.org |

| 6-iodo-2-methylquinazolin-4-(3H)-one (Analogue 3e) | T98G (Glioblastoma) | 12 | nih.govrsc.org |

| 6-iodo-2-methylquinazolin-4-(3H)-one (Analogue 3h) | T98G (Glioblastoma) | 22 | nih.govrsc.org |

| Quinazolin-4(3H)-one hydrazides (e.g., Analogue 3g) | A2780 (Ovarian Carcinoma) | 0.14 | nih.gov |

| Quinazolin-4(3H)-one hydrazides (e.g., Analogue 3j) | MCF-7 (Breast Adenocarcinoma) | 0.20 | nih.gov |

Mechanistic Studies of Cell Growth Inhibition (e.g., cell cycle arrest, enzyme inhibition)

The mechanisms underlying the anticancer effects of this compound and its analogues have been investigated, with several key cellular processes being implicated.

Enzyme Inhibition: One of the proposed mechanisms of action is the inhibition of dihydrofolate reductase (DHFR). nih.govrsc.org Molecular docking studies have revealed a good correlation between the experimental cytotoxic activity of certain iodinated 4-(3H)-quinazolinones and their calculated binding affinity to the DHFR active site. nih.govrsc.org For instance, the most potent compound in one study, analogue 3d, was identified as a strong candidate for DHFR inhibition through docking simulations. nih.gov The presence of electron-withdrawing and lipophilic groups at the para-position of the phenyl ring, such as iodine, is believed to contribute to the inhibitory activity. nih.gov Other quinazolinone derivatives have been shown to inhibit multiple tyrosine protein kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.gov

Cell Cycle Arrest: Several studies have reported that quinazolinone derivatives can induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.govmdpi.comdovepress.commdpi.com For example, a novel quinazoline (B50416) derivative, 04NB-03, was found to induce G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, some derivatives have been shown to down-regulate the levels of cyclin A and cyclin B1. mdpi.com The accumulation of cells in the G2/M phase prevents them from entering mitosis, ultimately leading to a halt in proliferation. nih.govdovepress.com In some cases, this cell cycle arrest is a precursor to apoptosis. nih.govmdpi.com

Induction of Apoptosis: In addition to cell cycle arrest, many quinazolinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com The induction of apoptosis is often mediated through the generation of reactive oxygen species (ROS). nih.gov The accumulation of endogenous ROS can trigger apoptotic pathways. Scavenging the ROS has been shown to reverse the apoptosis induced by these compounds, confirming the role of oxidative stress in their mechanism of action. nih.gov Apoptosis induction is also characterized by the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com

In vivo Animal Models of Cancer

The preclinical anticancer evaluation of quinazolinone derivatives has been extended to in vivo animal models to assess their therapeutic potential in a more complex biological system.

In one study, the in vivo antitumor activity of novel 3,4-disubstituted quinazoline derivatives was examined in Swiss albino mice with Ehrlich ascites carcinoma (EAC). researchgate.netbookpi.org The evaluation was based on parameters such as body weight analysis, mean survival time, and the percentage increase in life span. researchgate.netbookpi.org Six of the tested compounds demonstrated significant antitumor activity in this model. bookpi.org The results suggested that the presence of an amino group at the third position and a urea (B33335)/thiourea group in the phenyl hydrazine (B178648) ring at the third position of the quinazoline skeleton are important for anticancer action. bookpi.org

Another study evaluated two quinazoline analogues against both EAC and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov One of the compounds, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one, was found to enhance the mean survival time of the mice with EAC. nih.gov This compound also helped in the restoration of hematological parameters towards normal in the tumor-bearing mice. nih.gov In the DLA model, another analogue showed a significant reduction in solid tumor volume and weight. nih.gov

Furthermore, a novel quinazoline derivative, 04NB-03, was investigated for its anti-HCC activities in a xenograft tumor model. nih.gov The treatment with this compound significantly reduced the growth of the xenograft tumor without causing notable toxic effects to the animals. nih.gov

Antimicrobial Activities

The quinazolinone scaffold is also a source of compounds with promising antimicrobial properties. frontiersin.orgresearchgate.neteco-vector.com Derivatives of 4(3H)-quinazolinone have been reported to exhibit a broad spectrum of activity against various pathogenic microbes. nih.gov

Antibacterial Efficacy: In vitro Susceptibility Testing

In vitro susceptibility testing has been widely used to determine the antibacterial efficacy of this compound and its analogues. These studies typically involve determining the minimum inhibitory concentration (MIC) of the compounds against a panel of bacterial strains.

Several studies have highlighted the potent activity of quinazolinone derivatives against Gram-positive pathogens, particularly Staphylococcus aureus and Bacillus subtilis. frontiersin.orgeco-vector.comnih.govnih.gov

A study focusing on the structure-activity relationship of 4(3H)-quinazolinones revealed that these compounds predominantly display activity against Staphylococcal species. nih.gov One particular compound, analogue 27, demonstrated impressive MIC values of ≤0.5 μg/mL against all tested S. aureus strains, which included vancomycin- and linezolid-resistant strains. nih.gov Another study synthesized a series of new quinazolin-4(3H)-one derivatives and found that several of them displayed selective and potent inhibitory activity against S. aureus, with MIC values ranging from 0.03 to 0.25 μg/mL. nih.gov Two of these compounds, 4'c and 4'e, showed equipotent MICs against multiple drug-resistant strains of S. aureus, including vancomycin-resistant S. aureus (VRSA). nih.gov

The antibacterial activity of these compounds is not limited to S. aureus. Some derivatives have also shown activity against other Gram-positive bacteria such as Staphylococcus epidermidis and Staphylococcus haemolyticus. nih.gov However, the activity against vancomycin-resistant Enterococcus faecalis was generally poor. nih.gov

Antibacterial Activity of 4(3H)-Quinazolinone Analogues against Gram-Positive Pathogens

| Compound Analogue | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Analogue 27 | S. aureus (including vancomycin- and linezolid-resistant strains) | ≤0.5 | nih.gov |

| Analogue 4'c | S. aureus | 0.03 - 0.25 | nih.gov |

| Analogue 4'e | S. aureus | 0.03 - 0.25 | nih.gov |

| Analogue 4'f | S. aureus | 0.03 - 0.25 | nih.gov |

| Analogue 4'h | S. aureus | 0.03 - 0.25 | nih.gov |

| Analogue 73 | Staphylococcus epidermidis | ≤4 | nih.gov |

| Analogue 73 | Staphylococcus haemolyticus | ≤4 | nih.gov |

Anti-inflammatory and Analgesic Properties

In vivo Animal Models of Inflammation and Pain

The anti-inflammatory and analgesic potential of quinazolin-4(3H)-one derivatives has been substantiated in several preclinical animal models. These studies are crucial for evaluating the physiological effects of these compounds in a complex biological system.

A common method for assessing anti-inflammatory effects is the carrageenan-induced hind paw edema test in rats, a model that mimics the acute phase of inflammation. ijpras.comresearchgate.net In this test, the injection of carrageenan, a phlogistic agent, causes localized edema, and the ability of a test compound to reduce this swelling is measured over time. nih.gov A number of quinazolin-4(3H)-one derivatives have demonstrated significant, dose-dependent anti-inflammatory activity in this model. researchgate.netnih.gov For instance, compounds QB2 and QF8 were found to have significant anti-inflammatory properties in the carrageenan-induced paw edema test. researchgate.net Similarly, a series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones were evaluated, with compound AS1, 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one, showing 60.00% anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. ajol.info

Analgesic activity is often evaluated using the p-benzoquinone-induced or acetic acid-induced writhing test in mice. nih.govnih.gov This test measures a compound's ability to reduce the number of abdominal constrictions, or "writhes," induced by a chemical irritant, which is indicative of its pain-relieving properties. Several 3H-quinazolin-4-one derivatives produced a significant reduction in the writhing response when compared to the standard drug indomethacin. nih.gov In one study, compounds bearing pyrazoline groups attached to the quinazolinone core showed statistically significant anti-inflammatory effects. nih.gov Another study highlighted that compounds 6c, 14, 16, 18, and 22 exhibited the best dual analgesic and anti-inflammatory activities. nih.gov The compound AS1 also demonstrated potent analgesic effects (63.89% activity) in a tail-flick test. ajol.info

These in vivo studies confirm that the quinazolin-4(3H)-one scaffold is a viable starting point for developing novel anti-inflammatory and analgesic agents.

Enzyme Inhibition and Receptor Modulation

The biological activities of quinazolin-4(3H)-one analogues are frequently linked to their ability to inhibit specific enzymes or modulate receptor functions. This targeted action is a key focus of preclinical research to elucidate their mechanisms of action.

Target Identification and Validation

The identification of molecular targets for quinazolin-4(3H)-one derivatives often involves a combination of screening against panels of known enzymes and in silico molecular docking studies. nih.gov For anticancer applications, protein kinases are a major focus, with studies identifying and validating targets such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Molecular docking analyses have been instrumental in validating these interactions, revealing how quinazolinone derivatives bind to the ATP-binding sites of these kinases. nih.govresearchgate.net

Beyond cancer, other targets have been identified. For neurodegenerative diseases like Alzheimer's, Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), an aspartic protease, was identified as a target for 2-amino-3,4-dihydroquinazoline derivatives through high-throughput screening. researchgate.net In other studies, molecular docking pointed to phosphodiesterase B1 (PDEB1) as a key target for the antileishmanial activity of certain quinazolin-4(3H)-one derivatives. nih.gov More recently, a dual-targeting strategy for breast cancer led to the identification of compounds that inhibit both Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). semanticscholar.org These examples underscore the versatility of the quinazolinone scaffold in interacting with a diverse range of biologically important enzymes.

Kinase Inhibition (e.g., Tyrosine Kinases like EGFR, HER2, CDK2; RAF Kinase)

The quinazolin-4(3H)-one core is a well-established pharmacophore for kinase inhibitors, particularly those targeting tyrosine kinases involved in cell proliferation and cancer progression. nih.gov Numerous analogues have been synthesized and evaluated for their inhibitory activity against a panel of kinases.

EGFR and HER2 Inhibition: Many quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against EGFR and HER2. nih.gov For example, a series of derivatives showed excellent EGFR inhibitory activity, with some compounds demonstrating potency comparable to the standard drug erlotinib (B232). nih.gov Similarly, strong inhibition of HER2 was observed, with compound 3i having an IC₅₀ value (0.079 ± 0.015 µM) nearly identical to the control drug lapatinib (B449) (0.078 ± 0.015 µM). nih.gov Molecular docking studies have revealed that these compounds can act as either ATP-competitive (Type I) or non-competitive (Type II) inhibitors, binding to key amino acid residues within the kinase domain, such as Met793 in EGFR. nih.govresearchgate.net

CDK2 Inhibition: Several quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle. Compounds 2i and 3i exhibited strong enzyme inhibitory activity against CDK2 with IC₅₀ values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, which are comparable to the standard imatinib. nih.gov

VEGFR-2 Inhibition: As a crucial mediator of angiogenesis, VEGFR-2 is another important target for quinazolinone-based inhibitors. A series of compounds bearing urea functionality were designed as VEGFR-2 inhibitors, with compound 5p emerging as the most active with an IC₅₀ of 0.117 µM. dovepress.com Another study identified compound 4 as a potent dual EGFR/VEGFR-2 inhibitor. nih.gov

BRAF Kinase Inhibition: Some quinazolinone hybrids have been developed as dual inhibitors of both EGFR and the BRAF V600E mutant, a key driver in certain cancers like melanoma. mdpi.com

The table below summarizes the inhibitory activities of selected quinazolin-4(3H)-one analogues against various kinases.

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| 3i | HER2 | 0.079 ± 0.015 | nih.gov |

| 2i | EGFR | Potent (data not specified) | nih.gov |

| 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

| 5p | VEGFR-2 | 0.117 | dovepress.com |

| 5h | VEGFR-2 | 0.215 | dovepress.com |

| 4 | EGFR | 0.09 | nih.gov |

| 4 | VEGFR-2 | 0.15 | nih.gov |

| This table is for illustrative purposes and includes selected data from the referenced literature. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. |

Inhibition of Hydrolases (e.g., Soluble Epoxide Hydrolase (sEH), Dipeptidyl Peptidase-4 (DPP-4), Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1))

The inhibitory action of quinazolinone derivatives extends to the hydrolase class of enzymes. A significant amount of research has focused on BACE1 due to its role in neurodegenerative diseases.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is an aspartyl protease that initiates the production of amyloid-beta (Aβ) peptides, which accumulate to form plaques in the brains of Alzheimer's disease patients. nih.govnih.gov Therefore, inhibiting BACE1 is a primary therapeutic strategy. A high-throughput screening campaign identified 2-amino-3,4-dihydroquinazoline derivatives as a novel chemotype for BACE1 inhibition. researchgate.net Subsequent structure-based design efforts successfully converted a micromolar hit into a nanomolar lead, with an optimized compound showing a Ki of 11 nM. researchgate.net Molecular modeling has shown that the exocyclic amino group of these compounds forms critical hydrogen bond interactions with the two catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site. researchgate.net

Information regarding the direct inhibition of other hydrolases like soluble epoxide hydrolase (sEH) or dipeptidyl peptidase-4 (DPP-4) by this compound or its close analogues is less prominent in the available literature. While some quinazolinone-based compounds have been investigated for anti-diabetic properties, which could implicate DPP-4, specific inhibitory data for this scaffold is not detailed in the provided sources. researchgate.net

Other Enzyme and Receptor Interactions

The structural versatility of the quinazolin-4(3H)-one scaffold allows it to interact with a variety of other enzymes and receptors beyond kinases and hydrolases.

Phosphodiesterase (PDE) Inhibition: Molecular docking studies have identified phosphodiesterase B1 (PDEB1) as a potential key target for quinazolin-4(3H)-one derivatives developed as antileishmanial agents. Compound 2 in one such study showed a strong calculated binding affinity for PDEB1. nih.gov

Poly(ADP-ribose) polymerase (PARP) and Bromodomain (BRD) Inhibition: In the field of oncology, researchers have developed quinazolin-4(3H)-one derivatives that can dually target PARP1 and the bromodomain-containing protein BRD4. semanticscholar.org This dual inhibition represents a synthetic lethal strategy for treating certain cancers. Compound 19d was identified as a potent inhibitor of BRD4 (IC₅₀ of 0.4 µmol/L) and a moderate inhibitor of PARP1. semanticscholar.org

Histone Deacetylase (HDAC) Inhibition: Some quinazoline derivatives have been designed with multitarget inhibitory activity that includes HDACs alongside kinases like EGFR and HER2. mdpi.com

These findings highlight the broad applicability of the quinazolinone core in designing inhibitors for diverse biological targets.

Anticonvulsant Activity

The quinazolin-4(3H)-one nucleus is a recognized pharmacophore for compounds with central nervous system activity, including anticonvulsant effects. This activity is believed to be related, in part, to the ability of these compounds to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov

Several studies have synthesized and evaluated series of quinazolin-4(3H)-one derivatives for their ability to protect against seizures in preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure test. researchgate.net In one study, compounds 4b, 7b-f, 8a, and 9b exhibited significant anticonvulsant activity, with some showing efficacy comparable to the standard drug diazepam. nih.govnih.gov Another study found that compounds 6, 12, 21, 36, 37, and 38 provided 70–100% protection against PTZ-induced seizures, suggesting they may act as GABA receptor agonists. researchgate.net Specifically, the derivative 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione (compound 38) was identified as a remarkably active anticonvulsant. researchgate.net

Structure-activity relationship studies have shown that substitutions at both the 2- and 3-positions of the quinazolinone ring significantly affect the anticonvulsant potency. nih.gov For example, the nature of the substituent at position 3 can modulate activity, with 3-carboxamidino and 3-hydroxy derivatives showing greater activity than their 3-amino analogues in one series. nih.gov These findings confirm the potential of the quinazolin-4(3H)-one scaffold for the development of new anticonvulsant drugs.

Antioxidant Potential

The quinazolin-4(3H)-one scaffold has also been investigated for its antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce metal ions. nih.govsapub.orgmdpi.comnih.gov

The antioxidant capacity of quinazolinone analogues is commonly evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals. These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO) radical scavenging assays. nih.govmdpi.comnih.gov

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. sapub.orgresearchgate.net Several studies have reported the DPPH radical scavenging activity of various quinazolinone derivatives. nih.govsapub.orgnih.gov Similarly, the ABTS assay measures the scavenging of the ABTS radical cation, and the NO scavenging assay evaluates the ability of a compound to inhibit the formation of nitric oxide radicals. nih.govmdpi.com

Research has shown that the antioxidant activity of these compounds is often enhanced by the presence of phenolic hydroxyl groups on the substituted phenyl rings. nih.govmdpi.comnih.gov For example, ortho-diphenolic derivatives of quinazolin-4(3H)-one have been shown to exhibit higher radical scavenging activity than some reference antioxidants. mdpi.com

The following table summarizes the findings from various in vitro free radical scavenging assays performed on quinazolinone analogues.

| Assay Type | Compound Series | Key Findings | Reference(s) |

| DPPH, ABTS, NO | Phenolic derivatives of quinazolin-4(3H)-one | Ortho-diphenolic derivatives were the most active radical scavengers. | mdpi.com |

| DPPH, ABTS, NO | Polyphenolic derivatives of quinazolin-4(3H)-one | Pyrogallol derivatives showed high antioxidant activity. | nih.gov |

| DPPH | Thiol-containing quinazolinone derivatives | Compounds with a thiol group showed pronounced antioxidant activity. | |

| DPPH, ABTS | 2-Substituted quinazolin-4(3H)-ones | Dihydroxy-substituted quinazolinones showed the most potent radical scavenging activity. | nih.gov |

This table is for illustrative purposes and represents data for analogues of this compound.

The antioxidant potential of quinazolinone analogues can also be assessed through their ability to reduce metal ions, which is an indicator of their electron-donating capacity. The Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) assays are commonly employed for this purpose. mdpi.com

The FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, in the presence of an antioxidant. mdpi.com The CUPRAC assay involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by the antioxidant compound. mdpi.com Studies have shown that certain phenolic derivatives of 4(3H)-quinazolinone exhibit a good capacity for electron donation in these assays. mdpi.com For instance, 3,4-dihydroxy derivatives have displayed excellent activity in the CUPRAC assay. mdpi.com The presence of hydroxyl groups on the phenyl ring at position 2 appears to be crucial for this activity. nih.govresearchgate.net

Computational and Molecular Modeling Studies of 3 4 Iodophenyl 4 3h Quinazolinone

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as 3-(4-Iodophenyl)-4(3H)-quinazolinone, might interact with the active site of a protein target.

Studies on related iodinated quinazolinone derivatives have identified Dihydrofolate Reductase (DHFR) as a significant target. DHFR is a critical enzyme in the synthesis of DNA precursors, making it a key target for anticancer therapies nih.govnih.gov. Molecular docking simulations of iodinated 4-(3H)-quinazolinones into the DHFR active site have revealed key interactions that contribute to their inhibitory activity. The quinazolinone ring often engages in π-stacking interactions with phenylalanine residues (e.g., F32 and F35), while the iodine atom on the phenyl ring can form important interactions with residues like R71 nih.gov. These van der Waals and hydrophobic interactions are crucial for the stable binding of the ligand within the catalytic site nih.gov.

Beyond DHFR, the quinazolinone scaffold has been docked against a variety of other targets, suggesting potential mechanisms of action for its derivatives. These include enzymes crucial for cancer progression like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as bacterial enzymes like DNA gyrase, highlighting a broad therapeutic potential researchgate.netnih.govnih.gov. The specific interactions depend on the target, but commonly involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking involving the quinazolinone core and its substituents researchgate.netnih.gov.

Table 1: Summary of Molecular Docking Studies on Quinazolinone Scaffolds

| Target Protein | PDB ID | Software Used | Key Interactions Noted | Potential Therapeutic Area |

|---|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | 6DE4 | AutoDock, PyRx | π-stacking, van der Waals interactions with iodine atom nih.gov | Anticancer nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Not Specified | π-π stacking, hydrogen bonding researchgate.net | Anticancer frontiersin.org |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 3WZE | Not Specified | Hydrogen bonding, hydrophobic interactions researchgate.net | Anticancer nih.gov |

| DNA Gyrase | Not Specified | AutoDock 4 | Not Specified | Antibacterial nih.gov |

In Silico Screening for Novel Biological Activities

In silico screening, or virtual screening, is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. While specific large-scale screening of this compound is not extensively documented, studies on the broader quinazolinone class have successfully identified novel biological activities.

This approach has been instrumental in repositioning the quinazolinone scaffold for new therapeutic uses. For instance, in silico screening of a 1.2-million compound library led to the discovery of 4(3H)-quinazolinones as a novel class of antibacterials that target penicillin-binding proteins (PBPs) in Staphylococcus aureus acs.org. Similarly, virtual screening has been employed to identify quinazolinone derivatives as potential inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory applications, AKT1 for cancer therapy, and even as antiviral agents against picornavirus nih.govijddr.inglobalresearchonline.net. These studies demonstrate the power of in silico screening to uncover previously unknown therapeutic potentials for the quinazolinone core structure, suggesting that this compound could be evaluated for a wide range of activities beyond its initially explored applications.

Table 2: Potential Biological Activities for the Quinazolinone Scaffold Identified via In Silico Screening

| Identified Activity | Target Enzyme/Pathway | Screening Method |

|---|---|---|

| Antibacterial | Penicillin-Binding Protein 2a (PBP2a) acs.org | Docking-based virtual screening acs.org |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) ijddr.in | Molecular Docking ijddr.in |

| Antiviral (Picornavirus) | Target Protein 4CTG globalresearchonline.net | PASS (Prediction of Activity Spectra for Substances) & Docking globalresearchonline.net |

| Anticancer | AKT1 (Protein Kinase B) nih.gov | PyRx Virtual Screening Tool nih.gov |

| Anticonvulsant | Not Specified | Computational Protocol for Pharmacokinetic Properties nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods use 3D representations of molecules to generate contour maps that visualize where certain properties (e.g., steric bulk, electrostatic charge, hydrophobicity) should be modified to enhance activity unicamp.brnih.gov.

For quinazolinone derivatives, 3D-QSAR studies have been crucial in optimizing their potency as inhibitors of targets like DHFR and EGFR nih.govfigshare.comrsc.org. A study on iodinated 4-(3H)-quinazolinones as antitumor agents revealed important structural insights from 3D-QSAR analysis. The models indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of the 3-phenyl ring is favorable for activity nih.govrsc.org. This finding directly supports the role of the iodine atom in this compound, as iodine is both electron-withdrawing and lipophilic.

CoMSIA models for quinazolinone-based EGFR inhibitors have further detailed the required properties, showing significant contributions from steric, electrostatic, and hydrophobic fields nih.govrowan.edu. The contour maps generated from these analyses provide a roadmap for designing more potent inhibitors by highlighting specific regions around the molecule where modifications would be beneficial or detrimental to binding affinity nih.gov. For example, CoMSIA contour maps might show a region where a hydrophobic moiety is required, which would be satisfied by the iodophenyl group of the title compound nih.gov.

Table 3: Summary of 3D-QSAR Studies on Quinazolinone Derivatives

| QSAR Method | Target | Key Findings |

|---|---|---|

| 3D-QSAR | DHFR (Antitumor) | Favorable activity associated with electron-withdrawing, lipophilic groups at the para-position of the 3-phenyl ring nih.govrsc.org. |

| CoMFA & CoMSIA | EGFR | Steric, electrostatic, and hydrophobic fields are crucial for inhibitory activity nih.govrowan.edu. |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked pose, observe conformational changes, and calculate binding free energies more accurately figshare.com.

MD simulations have been applied to various quinazolinone derivatives to validate docking results and understand the stability of their interactions with key biological targets researchgate.netfrontiersin.orgnih.gov. For quinazolinone-based inhibitors of EGFR and VEGFR-2, MD simulations of up to 200 nanoseconds have been performed frontiersin.orgnih.gov. These simulations analyze metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual amino acid residues to confirm the stability of the complex researchgate.netresearchgate.net.

The results of these simulations typically show that the ligand remains stably bound within the active site, maintaining crucial interactions like hydrogen bonds and hydrophobic contacts throughout the simulation period researchgate.netnih.gov. By analyzing the interaction fractions, researchers can confirm which amino acid residues are most critical for anchoring the ligand researchgate.net. Such studies provide strong evidence that the binding mode predicted by docking is energetically favorable and stable, reinforcing the compound's potential as an effective inhibitor figshare.comtandfonline.com. For this compound, MD simulations would be a critical next step to confirm the stability of its binding to targets like DHFR and to provide a more detailed understanding of the dynamic interactions at play.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methotrexate |

| Gefitinib (B1684475) |

| Cabozantinib |

| Sorafenib |

Future Perspectives and Research Directions for 3 4 Iodophenyl 4 3h Quinazolinone Research

Exploration of Novel Synthetic Pathways

While established methods for synthesizing 4(3H)-quinazolinones exist, the future of 3-(4-iodophenyl)-4(3H)-quinazolinone research will benefit from the exploration of more efficient, cost-effective, and environmentally benign synthetic strategies. dntb.gov.uaresearchgate.net Traditional methods often involve multiple steps, harsh reaction conditions, or the use of toxic reagents, which can limit large-scale production and increase environmental impact. researchgate.net

Future research should prioritize the development of novel synthetic pathways with improved atom economy and sustainability. Promising avenues include:

One-Pot, Multi-Component Reactions: Developing one-pot syntheses that combine starting materials like anthranilic acid, triethyl orthoformate, and various amines in a single step can significantly reduce reaction time and waste. researchgate.net The use of efficient and reusable catalysts, such as nickel or zinc perchlorates, in solvent-free conditions represents a particularly promising approach. researchgate.net

Green Chemistry Approaches: An efficient and environmentally friendly pathway has been developed for synthesizing 2-phenylquinazolin-4(3H)-one through the oxidative coupling of 2-aminobenzamide (B116534) and benzyl (B1604629) alcohol, using oxygen as a green oxidant. dntb.gov.ua Adapting such transition-metal-free and catalyst-free oxidative procedures, for instance from o-aminobenzamides and styrenes, could offer a sustainable alternative for producing this compound. dntb.gov.uamdpi.com

Catalyst Innovation: Research into novel catalysts, such as modified phosphate (B84403) fertilizers (TiP₂O₇) or trimethylsilyl (B98337) polyphosphate (PPSE), could lead to higher yields and greater functional group tolerance. researchgate.net The condensation of anthranilamide with aldehydes using simple catalysts like copper(II) chloride in ethanol (B145695) has also proven effective and warrants further exploration for the synthesis of diverse analogues. elsevierpure.com

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Reference |

|---|---|---|---|

| One-Pot Three-Component Reaction | Anthranilic acid, triethyl orthoformate, amines, Ni(ClO₄)₂ or Zn(ClO₄)₂ | Solvent-free, reduced reaction time, efficiency | researchgate.net |

| Green Oxidative Coupling | 2-aminobenzamide, benzyl alcohol, O₂, t-BuONa | Environmentally benign, transition-metal-free | dntb.gov.ua |

| Catalyst-Free Oxidative Annulation | o-aminobenzamides, styrenes, DTBP, p-TsOH | Metal-free, sustainable, good yields | mdpi.com |

| PPSE-Promoted Synthesis | Methyl anthranilate, secondary amides, PPSE | General applicability, good to excellent yields, scalable | researchgate.net |

| CuCl₂-Catalyzed Condensation | Anthranilamide, aldehydes, CuCl₂ | Excellent yields, simple procedure | elsevierpure.com |

Design and Synthesis of Advanced this compound Analogues with Enhanced Biological Potencies

The therapeutic efficacy of the core this compound structure can be significantly enhanced through rational drug design and the synthesis of advanced analogues. Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, and 6 of the quinazolinone ring are crucial for modulating biological activity. nih.govnih.gov

Future design strategies should focus on:

Modification at Position 2: Introducing diverse substituents at the 2-position of the quinazolinone ring is a well-established strategy for enhancing potency. For instance, S-alkylation of 2-mercapto-3-arylquinazolin-4(3H)-ones has produced potent dual inhibitors of EGFR and VEGFR-2. nih.gov

Substitution at the N-3 Phenyl Ring: While the 4-iodophenyl group at position 3 is the core of the parent compound, further substitutions on this phenyl ring could fine-tune activity.

Introduction of Heterocyclic Moieties: Incorporating other heterocyclic systems, such as pyrazole, thiazole, or triazole, onto the quinazolinone scaffold can create hybrid molecules with novel or enhanced biological profiles. nih.govnih.gov The synthesis of quinazolinones containing a 1,2,4-triazolo[3,4-b] researchgate.netelsevierpure.comnih.govthiadiazole moiety has yielded compounds with notable antimicrobial activities.

Target-Specific Design: As molecular targets are identified, analogues can be rationally designed to optimize interactions with the binding site. This approach has been successful in developing potent quinazolinone-based inhibitors for targets like PARP-1, BRD4, and various protein kinases. nih.govnih.gov For example, a new series of quinazolin-4(3H)-one derivatives were designed as potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. nih.gov

| Analogue Class | Modification Strategy | Reported Biological Target/Activity | Reference |

|---|---|---|---|

| 2,3-disubstituted quinazolinones | Varying substituents at positions 2 and 3 | Anti-inflammatory, Antimicrobial, Anticancer | researchgate.net |

| Quinazolinone-Thiazole Hybrids | Attaching a phenylthiazole group at position 3 | Cytotoxic activity against cancer cell lines (PC3, MCF-7, HT-29) | nih.gov |

| Quinazolinone-Pyrazole Hybrids | Coupling with active methylene (B1212753) compounds to form pyrazolinone rings | Anticonvulsant, Antifungal | nih.gov |

| S-Alkylated quinazolin-4(3H)-ones | Alkylation on the 2-mercapto group | Dual EGFR/VEGFR-2 kinase inhibition | nih.gov |

| Quinazolinone-Urea Derivatives | Incorporation of urea (B33335) functionality | VEGFR-2 inhibition, Anticancer activity | dovepress.com |

Deeper Elucidation of Molecular Mechanisms of Action for Identified Activities

While various biological activities have been reported for quinazolinone derivatives, a deeper understanding of their molecular mechanisms of action is often lacking. Future research must move beyond preliminary screening to pinpoint the precise molecular targets and pathways through which this compound and its analogues exert their effects.

Key research directions include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of active compounds. The discovery that some quinazolinones inhibit histone lysine-specific demethylase 1 (LSD1) illustrates the potential for identifying novel targets. researchgate.net

Enzyme Inhibition Kinetics: For compounds that target enzymes like protein kinases or polymerases, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible). nih.gov

Structural Biology: Obtaining co-crystal structures of active analogues bound to their protein targets can provide invaluable insight into the specific molecular interactions driving binding and activity. This has been demonstrated for quinazolinones binding to the allosteric site of penicillin-binding protein (PBP)2a in MRSA, explaining their synergistic effect with β-lactam antibiotics. nih.gov

Cellular Pathway Analysis: Utilizing cell-based assays, researchers can investigate the downstream effects of target engagement, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways. nih.govnih.gov For example, flow cytometry analysis can confirm if a compound induces cell cycle arrest at a particular phase. nih.gov

Investigation into New Biological Targets and Therapeutic Applications

The structural versatility of the quinazolinone scaffold suggests that its therapeutic potential extends beyond currently identified applications. nih.govnih.govresearchgate.net A systematic exploration of new biological targets could uncover novel uses for this compound and its derivatives.

Future research should involve:

Broad-Spectrum Biological Screening: Testing the compound and its advanced analogues against a diverse range of targets, including different classes of enzymes (e.g., other kinases, proteases, demethylases), G-protein coupled receptors, and ion channels.

Drug Repurposing: Given that quinazolinone-based drugs like erlotinib (B232) (an EGFR inhibitor) have shown activity against unrelated targets like LSD1, a drug repurposing strategy could be fruitful. researchgate.net This involves screening existing derivatives against new disease models.

Exploring New Therapeutic Areas: The wide range of reported activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant—suggests potential in unexplored areas. nih.govrsc.org For instance, the ability of some quinazolinones to penetrate the blood-brain barrier could be leveraged for developing treatments for central nervous system disorders. nih.gov There is also potential for developing new antiparasitic agents. researchgate.net

Combination Therapies: Investigating the synergistic effects of this compound analogues with existing drugs is a promising strategy. The demonstrated synergy between a quinazolinone derivative and piperacillin-tazobactam (B1260346) against MRSA provides a strong rationale for this approach. nih.gov

Development of Advanced in vivo Animal Models for Efficacy Studies

To bridge the gap between in vitro activity and clinical utility, the development and use of advanced in vivo animal models are essential. While standard xenograft and infection models have been used, future studies require more clinically relevant systems to accurately predict human efficacy. nih.govnih.gov

Priorities for future in vivo research include:

Orthotopic and Genetically Engineered Models: Moving beyond subcutaneous xenograft models to orthotopic models, where cancer cells are implanted in the corresponding organ, can provide a more accurate representation of tumor growth and metastasis. youtube.com Genetically engineered mouse models (GEMMs) that spontaneously develop tumors closely mimicking human disease are also powerful tools for efficacy testing. youtube.com

Humanized Mouse Models: For evaluating immunomodulatory agents or therapies that interact with the human immune system, the use of humanized mice (immunodeficient mice engrafted with human immune cells or tissues) is critical. youtube.com These models are particularly relevant for testing novel cancer immunotherapies or human-specific infectious disease agents.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Comprehensive PK/PD studies in relevant animal models are crucial to understand the relationship between drug exposure and biological effect. This data is vital for optimizing dosing regimens for future clinical trials. nih.gov

Specialized Disease Models: For non-cancer applications, such as cardiovascular or neurological diseases, specific animal models must be employed. For example, cardiovascular effects like changes in blood pressure and heart rate have been evaluated in albino rats. nih.gov For anticonvulsant activity, pentylenetetrazole (PTZ)-induced seizure models are standard. researchgate.net The development of more refined models for these and other conditions will be necessary to fully evaluate the therapeutic potential of new quinazolinone analogues.

Q & A

Q. What are the common synthetic routes for 3-(4-iodophenyl)-4(3H)-quinazolinone?

- Methodological Answer : The synthesis of 3-substituted-4(3H)-quinazolinones typically involves:

- Benzoxazinone Aminolysis : Reacting 4H-3,1-benzoxazin-4-ones with nitrogen nucleophiles (e.g., 4-aminoacetophenone) to open the heterocyclic ring, followed by cyclization to form the quinazolinone scaffold .

- Niementowski Reaction : Utilizing anthranilic acid derivatives and carbonyl compounds under thermal or microwave-assisted conditions .

- Oxidative Heterocyclization : Employing iodine or metal catalysts to cyclize precursors like 2-aminobenzamides .

For iodophenyl substitution, post-synthetic modifications (e.g., halogenation) or direct incorporation of iodinated precursors are recommended.

Q. What structural features influence the biological activity of this compound derivatives?

- Methodological Answer : Key structural determinants include:

- Halogen Substitution : A halogen (e.g., iodine, chlorine) at the 7-position of the quinazolinone ring enhances antifungal activity by improving electron-withdrawing effects and binding affinity .

- Hydrophobicity : Higher lipophilicity (e.g., iodophenyl groups) correlates with prolonged pharmacokinetic profiles (e.g., half-life in rats: 6–9 h) and in vivo efficacy .

- Stereochemistry : The (1R,2R) stereoisomer of 7-Cl derivatives showed superior antifungal activity compared to other isomers, emphasizing the need for chiral resolution techniques .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antifungal efficacy of this compound derivatives?

- Methodological Answer : SAR optimization involves:

- Substituent Screening : Testing halogen/isostere replacements (e.g., iodine vs. chlorine) at the 7-position to balance potency and metabolic stability .

- In Vitro/In Vivo Correlation : Assessing activity against Candida spp. and Aspergillus in murine models while monitoring pharmacokinetics (e.g., half-life, AUC). For example, 7-Cl derivatives achieved 90% survival in immunocompromised aspergillosis models .

- Toxicity Profiling : Evaluating hepatotoxicity and dose-limiting effects in 28-day rodent studies at 100–250 mg/kg doses .

Q. What methodologies are effective in resolving stereochemical complexities in 3-substituted-4(3H)-quinazolinone derivatives?

- Methodological Answer : Stereochemical resolution strategies include:

- Chiral Chromatography : Separating (1R,2R) and (1S,2S) isomers using chiral stationary phases, as inactive isomers (e.g., 1S,2S) can dilute therapeutic efficacy .

- Asymmetric Synthesis : Utilizing enantioselective catalysts (e.g., organocatalysts) during cyclization steps to favor active stereoisomers .

- Epimerization Studies : Monitoring stereochemical stability under physiological conditions (e.g., pH 7.4 buffer) to prevent activity loss .

Q. How do computational methods aid in designing this compound analogs with enhanced bioactivity?

- Methodological Answer : Computational approaches include:

- Molecular Docking : Simulating interactions with target proteins (e.g., fungal CYP51) to predict binding affinities .

- QSAR Modeling : Correlating substituent electronic parameters (e.g., Hammett constants) with antifungal IC₅₀ values .

- Structural Similarity Analysis : Using Tanimoto coefficients (e.g., 0.77–0.83 for apo-like compounds) to prioritize analogs with proven bioactivity .

Key Takeaways

- Synthetic Flexibility : Benzoxazinone aminolysis and microwave-assisted methods enable rapid diversification of the quinazolinone scaffold .

- Biological Potency : Halogenation at the 7-position and stereochemical precision are critical for antifungal and anti-inflammatory activity .

- Translational Gaps : Species-dependent pharmacokinetics (e.g., mouse vs. rat) necessitate tailored dosing regimens for preclinical success .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.